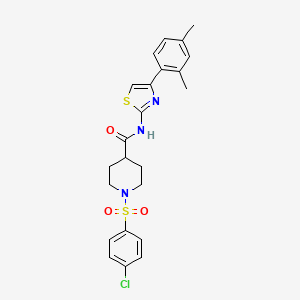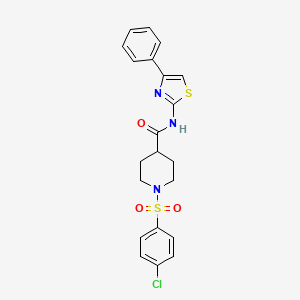
1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide
Overview
Description
1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), a protein kinase involved in the signaling pathway of cytokines, which are important mediators of inflammation and immune response.
Mechanism of Action
1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide is a selective inhibitor of JAK3, which is a protein kinase involved in the signaling pathway of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide blocks the downstream signaling of these cytokines, which are important mediators of inflammation and immune response. This leads to a reduction in inflammation and suppression of the immune response.
Biochemical and Physiological Effects:
1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including reducing the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), and increasing the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It also inhibits the proliferation and activation of T cells, which are important mediators of the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide is its selectivity for JAK3, which reduces the risk of off-target effects. It has also been shown to have a good safety profile in clinical trials. However, one of the limitations is its short half-life, which requires frequent dosing in animal models and clinical trials.
Future Directions
There are several future directions for research on 1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and systemic lupus erythematosus (SLE). Another direction is to develop more potent and selective JAK3 inhibitors with longer half-lives and better pharmacokinetic properties. Additionally, further studies are needed to elucidate the molecular mechanisms of 1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide and its effects on different cell types and signaling pathways.
Scientific Research Applications
1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to be effective in reducing inflammation and suppressing the immune response in animal models and clinical trials.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c22-17-6-8-18(9-7-17)30(27,28)25-12-10-16(11-13-25)20(26)24-21-23-19(14-29-21)15-4-2-1-3-5-15/h1-9,14,16H,10-13H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZONSCEQAERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



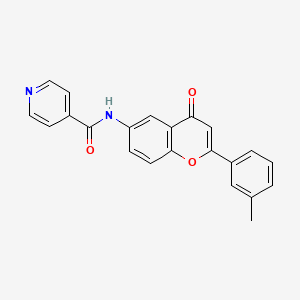
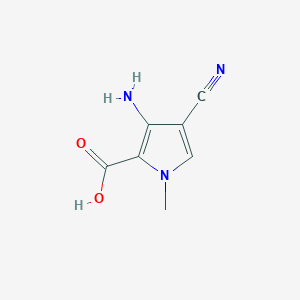
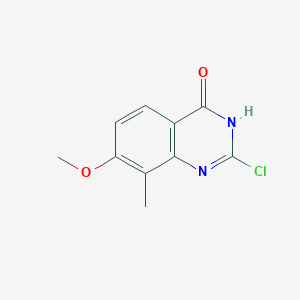
![7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3305561.png)
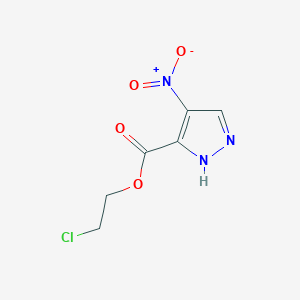
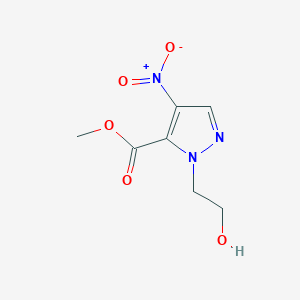



![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B3305590.png)
![N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3305595.png)
![Benzo[d]thiazol-2-yl(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3305600.png)
